molecular formula C8H6BrNO B12867117 2-Bromo-5-methylbenzo[d]oxazole

2-Bromo-5-methylbenzo[d]oxazole

Cat. No.: B12867117
M. Wt: 212.04 g/mol
InChI Key: FKYVRDCSPDCTIK-UHFFFAOYSA-N
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Description

2-Bromo-5-methylbenzo[d]oxazole (CAS: 181038-98-2, molecular formula: C₈H₆BrNO, molecular weight: 212.04 g/mol) is a brominated oxazole derivative with a fused benzoxazole core. The compound features a bromine atom at the 2-position and a methyl group at the 5-position of the benzo[d]oxazole scaffold. This structure enhances its utility as a synthetic intermediate in medicinal chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery . Its physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 2.5) and planar aromatic structure, facilitate interactions with biological targets via π-π stacking and halogen bonding .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

2-bromo-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3

InChI Key

FKYVRDCSPDCTIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylbenzo[d]oxazole typically involves the bromination of 5-methylbenzoxazole. One common method includes the reaction of 5-methylbenzoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-substituted-5-methylbenzoxazole derivatives.

    Oxidation: Formation of oxazole-2-carboxylic acids.

    Reduction: Formation of 5-methylbenzoxazole.

Scientific Research Applications

2-Bromo-5-methylbenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom can enhance the compound’s binding affinity to biological targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues of 2-Bromo-5-methylbenzo[d]oxazole and their distinguishing features:

Compound CAS No. Molecular Formula Substituents Key Applications References
This compound 181038-98-2 C₈H₆BrNO 2-Br, 5-CH₃ Intermediate for anticancer agents, cross-coupling reactions
5-Bromo-2-methyl-1,3-benzoxazole 5676-56-2 C₈H₆BrNO 5-Br, 2-CH₃ Antimicrobial precursor; lower bioactivity than 2-Br isomer
5-Bromo-2-chlorobenzo[d]oxazole 1030377-54-8 C₇H₃BrClNO 5-Br, 2-Cl Potential kinase inhibitor; higher electrophilicity due to Cl
Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate 1706446-55-0 C₁₅H₁₀BrNO₃ 2-(2-BrC₆H₄), 5-COOCH₃ Antiproliferative agent (enhanced solubility via ester group)
5-Bromo-2-ethylbenzo[d]oxazole 938458-80-1 C₉H₈BrNO 5-Br, 2-C₂H₅ Research reagent; increased lipophilicity compared to methyl analogues

Reactivity and Stability

  • Electrophilicity: The bromine atom in this compound enhances its reactivity in cross-coupling reactions (e.g., Suzuki), outperforming non-halogenated analogues .
  • HOMO-LUMO Gap : Bromine reduces the HOMO-LUMO gap (ΔE ≈ 5.2 eV) compared to unsubstituted oxazole (ΔE ≈ 6.8 eV), increasing susceptibility to singlet oxygen oxidation .
  • Thermal Stability : Methyl and bromine substituents improve thermal stability (decomposition temperature >200°C) relative to ethyl-substituted analogues .

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